molecular formula C13H7ClFIO B3023683 3-Chloro-4-fluoro-2'-iodobenzophenone CAS No. 951890-16-7

3-Chloro-4-fluoro-2'-iodobenzophenone

Cat. No.: B3023683
CAS No.: 951890-16-7
M. Wt: 360.55 g/mol
InChI Key: WLAMBYSTOCZMMY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

3-Chloro-4-fluoro-2’-iodobenzophenone may participate in the synthesis of 3-carboxythiophene analogs . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-fluoro-2’-iodobenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 2-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide) .

Industrial Production Methods: Industrial production of 3-Chloro-4-fluoro-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .

Scientific Research Applications

Chemistry: 3-Chloro-4-fluoro-2’-iodobenzophenone is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzophenones on biological systems. It is also investigated for its potential therapeutic properties .

Industry: Industrially, 3-Chloro-4-fluoro-2’-iodobenzophenone is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern makes it valuable for designing new materials with specific properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-10-7-8(5-6-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMBYSTOCZMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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